molecular formula C26H33ClN2O9S B605484 Amlodipine besylate monohydrate CAS No. 532929-67-2

Amlodipine besylate monohydrate

Katalognummer: B605484
CAS-Nummer: 532929-67-2
Molekulargewicht: 585.06
InChI-Schlüssel: HCCDDRGYEWJVFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amlodipine besylate monohydrate is a medication used to lower blood pressure and prevent chest pain.

Wissenschaftliche Forschungsanwendungen

Hypertension Management

Amlodipine besylate monohydrate is primarily indicated for the treatment of essential hypertension. Clinical studies have demonstrated its efficacy in lowering blood pressure, often used alone or in combination with other antihypertensive agents such as diuretics and beta-blockers .

  • Dosage : Commonly prescribed dosages range from 2.5 mg to 10 mg once daily.
  • Efficacy : Studies indicate significant reductions in systolic and diastolic blood pressure, with a favorable safety profile.
StudyDosageOutcome
CAMELOT Trial5-10 mgReduced hospitalizations for angina
PRAISE-2 Trial5-10 mgNo significant difference in mortality

Angina Pectoris Treatment

This compound effectively manages chronic stable angina and vasospastic angina (Prinzmetal's angina). Clinical trials have shown that it reduces the frequency of angina attacks and improves exercise tolerance .

  • Clinical Trials : In a double-blind trial, patients experienced a significant decrease in angina episodes compared to placebo.
TrialDurationReduction in Angina Attacks
Double-blind study4 weeksDecreased by ~4/week

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 6-12 hours.
  • Half-life : Approximately 30-50 hours, allowing for once-daily dosing.

Solid Dosage Forms

Amlodipine besylate is available in various solid dosage forms, including tablets and capsules. The monohydrate form improves flow properties and compressibility, making it ideal for high-speed tablet manufacturing .

Combination Therapies

Combining amlodipine with other antihypertensive medications has been shown to enhance therapeutic efficacy without significantly increasing adverse effects .

Case Study 1: Efficacy in Heart Failure

In a study involving patients with NYHA class III/IV heart failure, amlodipine besylate was administered alongside standard heart failure treatments. Results indicated no adverse effects on survival or cardiac morbidity but showed an increase in reports of pulmonary edema .

Case Study 2: Long-term Angina Management

The PREVENT study followed patients with documented coronary artery disease over three years. Although it did not show significant changes in coronary luminal diameter, it suggested fewer hospitalizations for angina among those treated with amlodipine besylate compared to placebo .

Safety Profile

Common adverse reactions associated with amlodipine besylate include:

  • Edema (8.9%)
  • Headache (8.3%)
  • Flushing (3.1%)

Serious side effects are rare, making it a preferred choice among healthcare providers for managing hypertension and angina .

Eigenschaften

CAS-Nummer

532929-67-2

Molekularformel

C26H33ClN2O9S

Molekulargewicht

585.06

IUPAC-Name

3-Ethyl 5-methyl (+/-)-2-((2-aminoethoxy)methyl)-4-(o-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate, monobenzenesulfonate monohydrate

InChI

1S/C20H25ClN2O5.C6H6O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);1H2

InChI-Schlüssel

HCCDDRGYEWJVFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1c2ccccc2Cl)C(=O)OC)C)COCCN.c1ccc(cc1)S(=O)(=O)O.O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Amlodipine besylate monohydrate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amlodipine besylate monohydrate
Reactant of Route 2
Amlodipine besylate monohydrate
Reactant of Route 3
Amlodipine besylate monohydrate
Reactant of Route 4
Amlodipine besylate monohydrate
Reactant of Route 5
Amlodipine besylate monohydrate
Reactant of Route 6
Amlodipine besylate monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.